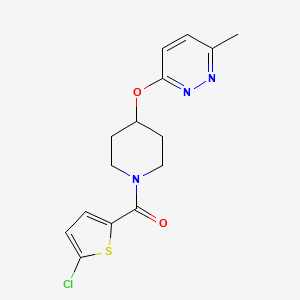![molecular formula C13H11F3N2O B2569599 N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide CAS No. 1311634-87-3](/img/structure/B2569599.png)
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, a trifluoromethyl group, and a cyanomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper complexes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic substitution reaction, where a suitable cyanomethylating agent reacts with a precursor molecule.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing these synthetic steps for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Cyanide ions (CN⁻), amines.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug design.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropane ring can influence the compound’s overall conformation and stability.
類似化合物との比較
Similar Compounds
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-thioamide: Similar structure but with a thioamide group instead of a carboxamide.
Uniqueness
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and physical properties. The trifluoromethyl group enhances metabolic stability, the cyanomethyl group provides a site for further functionalization, and the cyclopropane ring contributes to the rigidity and conformational stability of the molecule.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(4-5-12)11(19)18-7-6-17/h1-3,8H,4-5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONGGFBSIVSHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2569517.png)
![N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE](/img/structure/B2569519.png)
![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)
![Methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2569522.png)

![N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B2569524.png)

![1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2569530.png)

![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2569533.png)
![3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2569534.png)


![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole](/img/structure/B2569538.png)
